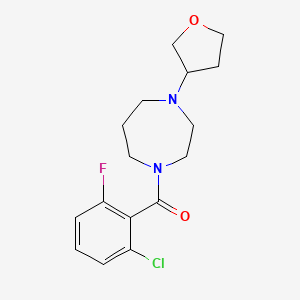
1-(2-Chloro-6-fluorobenzoyl)-4-(oxolan-3-yl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Chloro-6-fluorobenzoyl)-4-(oxolan-3-yl)-1,4-diazepane is a useful research compound. Its molecular formula is C16H20ClFN2O2 and its molecular weight is 326.8. The purity is usually 95%.
The exact mass of the compound (2-Chloro-6-fluorophenyl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2-Chloro-6-fluorobenzoyl)-4-(oxolan-3-yl)-1,4-diazepane, a compound with the CAS number 2319806-09-0, is of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.
The molecular formula of this compound is C16H20ClFN2O2 with a molecular weight of 326.79 g/mol. The structure features a diazepane ring substituted with a chloro-fluorobenzoyl moiety and an oxolane group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H20ClFN2O2 |
| Molecular Weight | 326.79 g/mol |
| CAS Number | 2319806-09-0 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antiviral Properties
Research indicates that compounds with similar structural motifs exhibit antiviral activity, particularly against HIV. For instance, studies on related compounds have shown significant inhibition of HIV-1 replication in infected cells. The presence of the 2-chloro-6-fluoro substitution has been linked to enhanced activity against various strains of HIV, suggesting that the compound may share similar mechanisms of action .
The biological activity is likely mediated through interactions with viral enzymes such as reverse transcriptase. Inhibition assays have demonstrated that modifications at specific positions on the benzene ring can lead to improved binding affinity and selectivity for viral targets .
Study 1: Antiviral Efficacy
A comparative study on related diazepane derivatives revealed that those containing halogen substitutions showed enhanced antiviral efficacy. The study utilized both cellular assays and enzymatic tests to evaluate the compounds' effectiveness against HIV-1. The results indicated that compounds with the 2-chloro and 6-fluoro groups exhibited significantly lower IC50 values compared to their unsubstituted counterparts, highlighting the importance of these substitutions in enhancing biological activity .
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis was conducted on a series of diazepane derivatives, including this compound. The study found that the introduction of various substituents at different positions on the benzene ring affected both potency and selectivity for viral targets. Specifically, compounds with bulky groups at the para position demonstrated increased antiviral activity due to improved steric interactions with the target enzyme .
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClFN2O2/c17-13-3-1-4-14(18)15(13)16(21)20-7-2-6-19(8-9-20)12-5-10-22-11-12/h1,3-4,12H,2,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUBUVOIEIIIPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=C(C=CC=C2Cl)F)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














